Clomifene-d5 (hydrochloride)
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Overview
Description
Clomifene-d5 (hydrochloride) is a deuterium-labeled derivative of Clomifene, a well-known selective estrogen receptor modulator. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Clomifene. The deuterium labeling allows for more precise tracking and analysis in various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clomifene-d5 (hydrochloride) involves the incorporation of deuterium atoms into the Clomifene molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the preparation of deuterated benzene derivatives, which are then used to synthesize the deuterated Clomifene. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of Clomifene-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions: Clomifene-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of deuterated analogs of reduced Clomifene.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products Formed:
Hydroxylated Metabolites: Formed through oxidation.
Deuterated Analogs: Resulting from reduction reactions.
Substituted Derivatives: Produced through substitution reactions.
Scientific Research Applications
Clomifene-d5 (hydrochloride) is widely used in scientific research due to its unique properties:
Chemistry: Used to study reaction mechanisms and pathways involving Clomifene.
Biology: Employed in metabolic studies to track the distribution and breakdown of Clomifene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Clomifene.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency of Clomifene products
Mechanism of Action
Clomifene-d5 (hydrochloride) functions similarly to Clomifene by acting as a selective estrogen receptor modulator. It binds to estrogen receptors in various tissues, including the hypothalamus, pituitary gland, and ovaries. This binding inhibits the negative feedback mechanism of estrogen on gonadotropin release, leading to increased secretion of follicle-stimulating hormone and luteinizing hormone. These hormones stimulate the growth and maturation of ovarian follicles, ultimately inducing ovulation .
Comparison with Similar Compounds
Enclomiphene: A stereoisomer of Clomifene with similar pharmacological properties.
Zuclomiphene: Another stereoisomer of Clomifene, often present in Clomifene preparations.
Tamoxifen: A selective estrogen receptor modulator with a similar mechanism of action but different clinical applications
Uniqueness of Clomifene-d5 (hydrochloride): The primary distinction of Clomifene-d5 (hydrochloride) lies in its deuterium labeling, which allows for more precise tracking and analysis in research studies. This makes it a valuable tool for studying the pharmacokinetics and metabolism of Clomifene, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C26H29Cl2NO |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25+;/i6D,9D,10D,13D,14D; |
InChI Key |
KKBZGZWPJGOGJF-FKBJCHEPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].Cl |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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